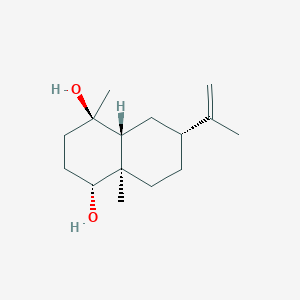
cyperusol C
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Cyperusol C is a eudesmane sesquiterpenoid. It has a role as a metabolite.
Wissenschaftliche Forschungsanwendungen
1. Traditional Uses and Pharmacological Activities
Cyperus rotundus L., from which cyperusol C is derived, has a history of traditional use for treating various clinical conditions like diarrhea, diabetes, and inflammatory disorders. Pharmacological studies have highlighted its potential as an antiandrogenic, antibacterial, anticancerous, antidiabetic, anti-inflammatory, and neuroprotective agent (Pirzada et al., 2015).
2. Antiulcer Potential
Research indicates that Cyperus species, including Cyperus conglomeratus Rottb., demonstrate significant gastroprotective activity in ethanol-induced gastric ulcer models. This points to its potential inclusion in nutraceuticals for ulcer treatment (Elshamy et al., 2020).
3. Effect on Osteoclastogenesis and Osteoporosis
Cyperus Rotundus L. extract has shown to suppress RANKL-induced osteoclastogenesis, which is crucial for bone health. This suggests its potential in treating postmenopausal osteoporosis (Kum et al., 2017).
4. Antioxidant and Antibacterial Activities
The essential oil from Cyperus rotundus rhizomes, containing cyperusol C, exhibits strong antioxidant, DNA damage protective, and antibacterial activities against foodborne pathogens. This suggests its applicability in the food and pharmaceutical industries (Hu et al., 2017).
Eigenschaften
Molekularformel |
C15H26O2 |
|---|---|
Molekulargewicht |
238.37 g/mol |
IUPAC-Name |
(1R,4R,4aR,6R,8aR)-4,8a-dimethyl-6-prop-1-en-2-yl-1,2,3,4a,5,6,7,8-octahydronaphthalene-1,4-diol |
InChI |
InChI=1S/C15H26O2/c1-10(2)11-5-7-14(3)12(9-11)15(4,17)8-6-13(14)16/h11-13,16-17H,1,5-9H2,2-4H3/t11-,12-,13-,14-,15-/m1/s1 |
InChI-Schlüssel |
LGKGTMWCBFNQHP-KJWHEZOQSA-N |
Isomerische SMILES |
CC(=C)[C@@H]1CC[C@]2([C@@H](CC[C@@]([C@@H]2C1)(C)O)O)C |
Kanonische SMILES |
CC(=C)C1CCC2(C(CCC(C2C1)(C)O)O)C |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





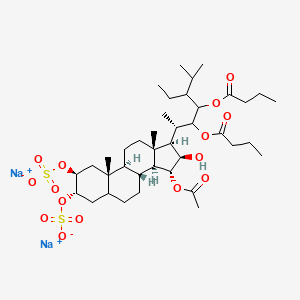


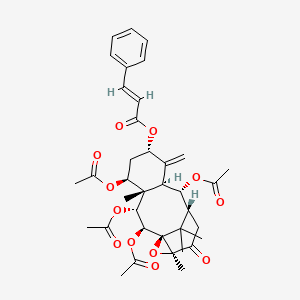
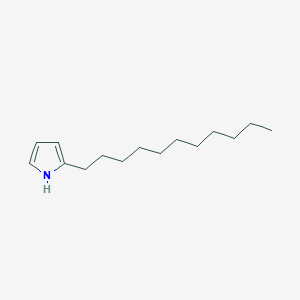
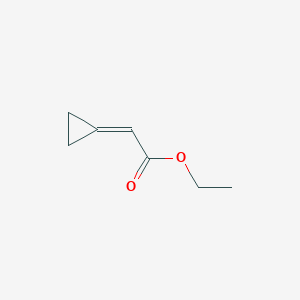


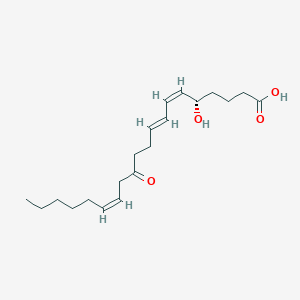
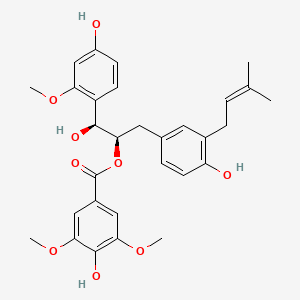
![(5R,8S,9R,11R,13R,16R,18S,19S)-5-methyl-12-methylidene-7-azaheptacyclo[9.6.2.01,8.05,17.07,16.09,14.014,18]nonadecane-13,19-diol](/img/structure/B1249839.png)
![[(2S,4R,7E,10S,11R)-4,8-dimethyl-12-methylidene-13-oxo-3,14-dioxatricyclo[9.3.0.02,4]tetradec-7-en-10-yl] (E)-4-hydroxy-2-(hydroxymethyl)but-2-enoate](/img/structure/B1249841.png)